N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a fluorophenyl group and a benzamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions usually require refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. The presence of the fluorophenyl group can enhance its stability and bioavailability compared to other thiazole derivatives.
Properties
Molecular Formula |
C18H15FN2OS |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
InChI |
InChI=1S/C18H15FN2OS/c19-15-8-4-7-14(11-15)18-21-16(12-23-18)9-10-20-17(22)13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,20,22) |
InChI Key |
IAAAUESASVOUKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.